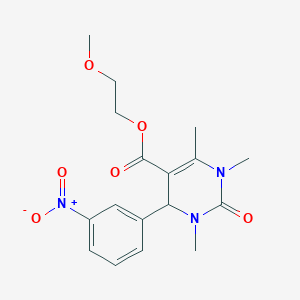

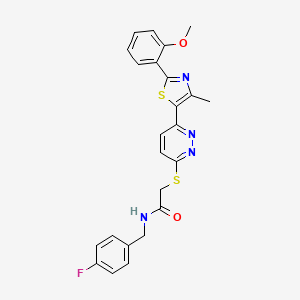

![molecular formula C14H11ClOS B2364840 Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- CAS No. 132483-94-4](/img/structure/B2364840.png)

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-

カタログ番号 B2364840

CAS番号:

132483-94-4

分子量: 262.75

InChIキー: BZTUCTZFJZJNHZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent . It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor .

Synthesis Analysis

Benzaldehyde can be derived from natural sources and is also a byproduct of some industrial processes. It can be synthesized by the oxidation of toluene or benzyl chloride or the hydrolysis of benzal chloride .Molecular Structure Analysis

The molecular structure of benzaldehyde consists of a benzene ring attached to a formyl group (CHO). The presence of the formyl group makes benzaldehyde an aromatic aldehyde .Chemical Reactions Analysis

Benzaldehyde can undergo a variety of chemical reactions, including nucleophilic addition and oxidation. It is often used as a precursor to other organic compounds ranging from pharmaceuticals to plastic additives .Physical And Chemical Properties Analysis

Benzaldehyde is a colorless liquid at room temperature with a characteristic almond-like odor . It has a molecular weight of 106.12 g/mol .科学的研究の応用

- The benzylic position in this compound is highly reactive due to the adjacent aromatic ring. It undergoes free radical bromination, where N-bromosuccinimide (NBS) generates succinimidyl radicals that replace a hydrogen atom on the benzylic carbon. This process is useful for synthesizing halogenated derivatives of benzaldehydes .

- Benzylic halides, including 3-chloro-2-[(phenylmethyl)thio]-benzaldehyde, exhibit enhanced reactivity in nucleophilic substitution (SN1 and SN2) and elimination (E1) reactions. The resonance-stabilized carbocation formed at the benzylic position facilitates these transformations .

Free Radical Bromination and Nucleophilic Substitution

Enhanced Reactivity in SN1, SN2, and E1 Reactions

作用機序

特性

IUPAC Name |

2-benzylsulfanyl-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTUCTZFJZJNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- | |

Synthesis routes and methods

Procedure details

To a suspension of 112.1 g of potassium-t-butoxide in 1000 mL of dimethylformamide under a nitrogen atmosphere, 124.3 g of benzylmercaptan was added dropwise while maintaining the reaction temperature at 20°-25° C. with an ice-water bath. After stirring at 25° C. for 1.5 hours, a solution of 175 g of 2,3-dichlorobenzaldehyde dissolved in 750 mL of N,N-dimethylformamide was added dropwise, while maintaining the reaction temperature at 25°-40° with a water bath. After stirring at 25° C. for 12 hours, the reaction mixture was poured onto excess ice water to yield a precipitate. The suspension was filtered, and the isolated solid was washed with water, suction-dried and finally dried in vacuo at 40° C. overnight to afford 201 g of the title compound as a light yellow solid; m.p. 65°-68° C.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

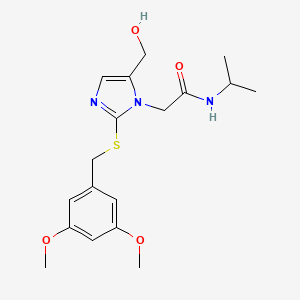

![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)

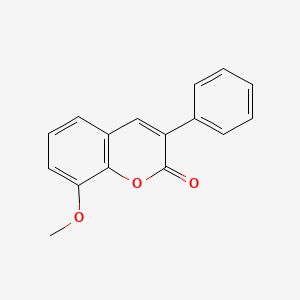

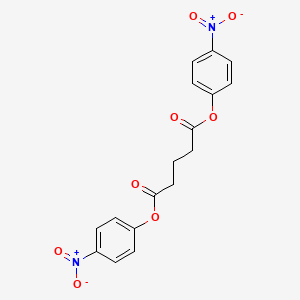

![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)

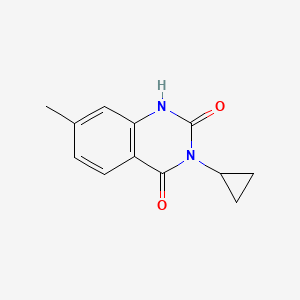

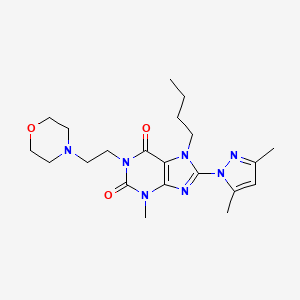

![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)

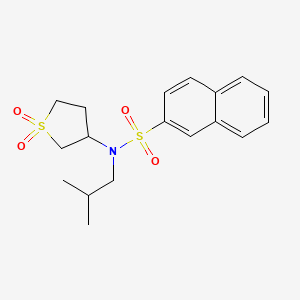

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)